2-(2-Phenylcyclopropyl)acetaldehyde
Description
Significance as a Molecular Scaffold and Synthetic Intermediate
The 2-phenylcyclopropyl motif is a key structural feature in various biologically active molecules. The significance of 2-(2-phenylcyclopropyl)acetaldehyde lies primarily in its potential as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly those containing the phenylcyclopropylamine scaffold.
The trans-isomer of 2-phenylcyclopropylamine is the core structure of the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, which has been used as an antidepressant. google.comsigmaaldrich.com The synthesis of such pharmacologically important amines often involves intermediates that can be derived from corresponding aldehydes. For instance, the aldehyde group in this compound can, in principle, be converted to an amine via reactions such as reductive amination.
Furthermore, the phenylcyclopropane unit itself is of interest in medicinal chemistry. The cyclopropane (B1198618) ring introduces conformational rigidity and can influence the binding of a molecule to its biological target. The phenyl group provides a site for further functionalization, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic properties. While direct research on this compound as a scaffold is not extensively documented, the established importance of its derivatives underscores its potential value. researchgate.net
Challenges and Opportunities in Phenylcyclopropyl Aldehyde Chemistry
The chemistry of phenylcyclopropyl aldehydes, including this compound, presents both challenges and opportunities rooted in the compound's unique structural features.
Challenges:
Stereochemistry: The presence of two stereocenters on the cyclopropane ring (at C1 and C2) means that this compound can exist as four possible stereoisomers (cis and trans enantiomeric pairs). The selective synthesis of a single desired stereoisomer is a significant challenge. The spatial arrangement of the phenyl and acetaldehyde (B116499) groups dramatically influences the molecule's properties and its utility in stereospecific synthesis. For example, in the synthesis of tranylcypromine, achieving a high proportion of the trans-isomer is crucial. google.com
Ring Strain and Reactivity: The inherent ring strain of the cyclopropane ring can lead to undesired side reactions. Under certain conditions, such as in the presence of strong Lewis acids, the cyclopropane ring can open. For instance, studies on the related compound dimethyl 2-phenylcyclopropane-1,1-dicarboxylate have shown that Lewis acids like SnCl₄ or TiCl₄ can induce ring opening. mdpi.com This reactivity needs to be carefully managed during synthetic transformations of the aldehyde group.
Aldehyde Reactivity: The aldehyde group is highly reactive and can participate in a wide range of reactions, including oxidation, reduction, and carbon-carbon bond formation. wikipedia.org While this reactivity is the basis of its utility as a synthetic intermediate, it also necessitates careful protection and deprotection strategies to avoid unwanted side reactions at the aldehyde functionality while manipulating other parts of the molecule.
Opportunities:
Access to Diverse Derivatives: The aldehyde functionality serves as a gateway to a multitude of other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in olefination reactions (e.g., Wittig reaction) to extend the carbon chain. This versatility allows for the synthesis of a wide array of derivatives from a single precursor.
Development of Novel Synthetic Methods: The unique reactivity of the phenylcyclopropyl system offers opportunities for the development of new synthetic methodologies. For example, Lewis acid-mediated reactions that control the outcome of cyclopropane ring-opening could lead to novel molecular skeletons. Research into the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅ has been shown to yield substituted tetrahydronaphthalenes, demonstrating that the reactivity of the phenylcyclopropane system can be harnessed to create complex polycyclic structures. mdpi.com
Asymmetric Catalysis: The challenge of controlling stereochemistry also presents an opportunity for the application and development of modern asymmetric catalysis. Chiral catalysts could be employed to achieve enantioselective syntheses of specific stereoisomers of this compound or its downstream products, which is of paramount importance for the synthesis of single-enantiomer drugs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)acetaldehyde |
InChI |
InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2 |
InChI Key |
PEQVIHAEPCRQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Phenylcyclopropyl Acetaldehyde and Analogous Systems
Strategies for Constructing the Phenylcyclopropane Core
The formation of the phenylcyclopropane core is a critical step in the synthesis of 2-(2-phenylcyclopropyl)acetaldehyde. Various methods have been developed to achieve this, ranging from stereoselective cyclopropanation reactions to ring-forming strategies from non-cyclopropane precursors.
Stereoselective Cyclopropanation Reactions
Stereoselective cyclopropanation reactions are paramount for controlling the relative and absolute stereochemistry of the phenylcyclopropane unit. These methods typically involve the reaction of an alkene with a carbene or carbenoid species.
Corey–Chaykovsky Conditions
The Corey-Chaykovsky reaction is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgnrochemistry.com This reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which are typically generated in situ by treating a sulfonium (B1226848) salt with a strong base. organic-chemistry.orgadichemistry.com When applied to cinnamaldehyde (B126680) or its derivatives, the reaction proceeds via a 1,4-conjugate addition of the ylide to the enone system, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. organic-chemistry.org A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans-cyclopropane isomer, regardless of the initial alkene geometry. wikipedia.orgadichemistry.com
The choice of the sulfur ylide can influence the reaction outcome. Unstabilized ylides, like dimethylsulfonium methylide, tend to react kinetically and can sometimes lead to epoxide formation as a competing pathway, especially with simple aldehydes and ketones. adichemistry.com In contrast, the more stable dimethyloxosulfonium methylide (Corey's ylide) generally provides higher yields of the desired cyclopropane product through a thermodynamically controlled pathway. adichemistry.com
Table 1: Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Carbonyls
| Substrate | Ylide | Base | Solvent | Product | Diastereoselectivity (trans:cis) |
|---|---|---|---|---|---|
| Cinnamaldehyde | Dimethylsulfoxonium methylide | NaH | DMSO | 2-Phenylcyclopropanecarbaldehyde | High trans |
Simmons–Smith Cyclopropanation
The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. wikipedia.orgthermofisher.com It involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of the phenylcyclopropane core, styrene (B11656) or its derivatives serve as the alkene substrate.
A significant advantage of the Simmons-Smith reaction is its ability to be directed by hydroxyl groups present in the substrate. wikipedia.org This directing effect, where the zinc reagent coordinates with the hydroxyl group, leads to cyclopropanation on the same face of the double bond as the hydroxyl group, often with high diastereoselectivity. wikipedia.orgunl.pt This has been extensively utilized in the synthesis of complex molecules containing cyclopropane rings. mdpi.com Modifications to the original conditions, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity and yield of the reaction. wikipedia.org
Table 2: Simmons-Smith Cyclopropanation of Alkenes
| Alkene | Reagents | Solvent | Product | Stereochemistry |
|---|---|---|---|---|
| Styrene | CH₂I₂/Zn-Cu | Ether | Phenylcyclopropane | Racemic |
| (E)-Cinnamyl alcohol | CH₂I₂/Et₂Zn | CH₂Cl₂ | trans-2-Phenylcyclopropylmethanol | High syn-selectivity |
Other Stereodefined Cyclopropane Formations
Beyond the Corey-Chaykovsky and Simmons-Smith reactions, other methods for stereodefined cyclopropane formation have been developed. These include transition-metal catalyzed cyclopropanations using diazo compounds. unl.pt For instance, rhodium and copper catalysts are effective in catalyzing the reaction of styrenes with ethyl diazoacetate to produce ethyl 2-phenylcyclopropanecarboxylate with good control over diastereoselectivity. acs.org
Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299) or dehaloperoxidase variants, have emerged as powerful tools for asymmetric cyclopropanation. acs.orgnih.gov These enzymatic systems can achieve exceptional levels of enantioselectivity and diastereoselectivity in the cyclopropanation of vinylarenes with diazo reagents, offering a green and efficient alternative to traditional chemical catalysts. nih.gov The Wadsworth-Emmons cyclopropanation is another methodology that provides excellent trans-diastereoselectivity in the synthesis of multi-substituted cyclopropanes. core.ac.uk
Ring-Forming Reactions from Non-Cyclopropane Precursors
The construction of the phenylcyclopropane ring is not limited to the direct cyclopropanation of alkenes. Ring-forming reactions, which create the three-membered ring from acyclic or larger ring precursors, offer alternative synthetic routes. wikipedia.org One such strategy involves the intramolecular cyclization of appropriately functionalized precursors. For example, a 1,3-dihalo-1-phenylpropane derivative, upon treatment with a reducing agent like zinc dust, can undergo intramolecular Wurtz-type coupling to form phenylcyclopropane.
Another approach involves the ring contraction of larger rings. For instance, the Wolff rearrangement of a 4-phenyl-2-diazobutanone could potentially lead to a cyclopropane derivative, although this is a less common route for simple phenylcyclopropanes. Radical-mediated ring-opening of cyclopropane derivatives followed by cyclization onto an aromatic ring can also be a pathway to more complex structures containing a phenylcyclopropane moiety. nih.gov
Formation of the Acetaldehyde (B116499) Moiety
Once the phenylcyclopropane core is established, the final step is the introduction of the acetaldehyde functionality. The specific strategy for this transformation depends on the functional group already present on the cyclopropane ring from the preceding steps.
If the phenylcyclopropane core exists as 2-phenylcyclopropanecarbaldehyde, which can be obtained directly from the Corey-Chaykovsky reaction on cinnamaldehyde, a one-carbon homologation is required. This can be achieved through a Wittig-type reaction with a methoxymethylidenephosphorane, followed by hydrolysis of the resulting enol ether to the desired acetaldehyde.
Alternatively, if the precursor is a 2-phenylcyclopropylmethanol, a two-step oxidation sequence is necessary. The primary alcohol can first be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Subsequent homologation, as described above, would then yield this compound.
In cases where the precursor is an ester, such as ethyl 2-phenylcyclopropanecarboxylate, reduction to the primary alcohol with a reagent like lithium aluminum hydride (LiAlH₄) would be the initial step, followed by the oxidation and homologation sequence.
A more direct approach from a carboxylic acid precursor, 2-phenylcyclopropanecarboxylic acid, could involve its conversion to the corresponding acid chloride, followed by a Rosenmund reduction to the aldehyde. However, controlling the reduction to the aldehyde stage without over-reduction to the alcohol can be challenging.
Homologation Protocols for 2-Aryl Acetaldehydes
Homologation, a process that extends a carbon chain by a single methylene (B1212753) unit, is a key strategy for synthesizing 2-aryl acetaldehydes from the corresponding aryl aldehydes. wikipedia.org A variety of methods, from classical organic reactions to modern metal-catalyzed approaches, have been developed for this purpose.
A recently developed methodology utilizes gold(I) catalysis for the one-carbon homologation of aryl aldehydes using trimethylsilyldiazomethane (B103560) (TMSCHN2). rsc.orgresearchgate.net This approach offers a mild and efficient route to 2-aryl acetaldehydes, avoiding the harsh basic conditions often required in classical methods. rsc.org The reaction proceeds through a proposed diazoorgano-gold(I) complex intermediate that reacts with the aryl aldehyde to yield the desired homologated product. rsc.orgresearchgate.net This method demonstrates high functional group compatibility, making it suitable for the synthesis of a wide range of 2-aryl acetaldehydes. rsc.org
The reaction is typically catalyzed by a gold(I) hydroxide (B78521) complex, such as [Au(OH)(IPr)], which facilitates the deprotonation of TMSCHN2 under mild conditions. rsc.orgresearchgate.net This avoids the need for strong bases like organolithiums and cryogenic temperatures. rsc.org The resulting trimethylsilyldiazomethane anion then acts as a nucleophile, attacking the aldehyde to form the homologated product. rsc.org
Table 1: Gold(I)-Catalyzed Homologation of Aryl Aldehydes
| Aryl Aldehyde | Product | Catalyst | Reagent | Conditions | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | 2-Phenylacetaldehyde | [Au(OH)(IPr)] | TMSCHN2 | Mild | rsc.orgresearchgate.net |
| Substituted Aryl Aldehydes | Substituted 2-Aryl Acetaldehydes | [Au(OH)(IPr)] | TMSCHN2 | Mild | rsc.org |
This table summarizes the key components and conditions for the Gold(I)-catalyzed one-carbon homologation of aryl aldehydes.
Several classical organic reactions have been established for the one-carbon homologation of aldehydes. rsc.org These methods, while effective, often require harsher reaction conditions compared to modern catalytic approaches.
Levine–Wittig Reaction: This reaction involves the use of methoxymethylenetriphenylphosphine, a Wittig reagent, to convert an aldehyde into an enol ether. acs.orgwikipedia.orgmcmaster.ca Subsequent hydrolysis of the enol ether yields the homologated aldehyde. acs.orgwikipedia.org The Wittig reagent is typically prepared in situ and reacts with the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the enol ether and triphenylphosphine (B44618) oxide. organic-chemistry.org
Peterson-type Olefination: This reaction utilizes α-silyl carbanions to convert aldehydes or ketones into alkenes. organicchemistrydata.orgchemistnotes.comwikipedia.orgorganic-chemistry.org In the context of homologation, an α-silyl carbanion reacts with an aldehyde to form a β-hydroxysilane intermediate. organicchemistrydata.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene, which upon hydrolysis gives the homologated aldehyde. organicchemistrydata.orgwikipedia.orgorganic-chemistry.orgnrochemistry.com The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions. wikipedia.org
Boron-Wittig Reaction: This method provides a route to vinyl boronates from aldehydes. organic-chemistry.orgacs.org It involves the reaction of an aldehyde with a lithium α-bis(boryl)carbanion. rsc.org The resulting vinyl boronate can then be transformed into the desired acetaldehyde derivative through subsequent reactions. This reaction is known for its high stereoselectivity. organic-chemistry.orgacs.org
Rhodium(I) catalysis offers another pathway for the synthesis of 2-aryl acetaldehydes. In 2001, a single-step transformation of aryl aldehydes to their corresponding homologated cis-1-aryl-2-trimethylsilyloxy ethylenes (protected as cis-TMS-enol ethers) was reported using Rh(I) catalysis. rsc.org Rhodium catalysts are also employed in the asymmetric hydrosilylation of aldehydes and ketones to produce Si-stereogenic alkoxysilanes and silyl (B83357) enol ethers. rsc.org Furthermore, rhodium-catalyzed β-dehydroborylation of aldehyde-derived silyl enol ethers provides access to functionalized β-boryl silyl enolates. acs.org
Alternative Methods for Acetaldehyde Functional Group Generation (e.g., from corresponding alcohols, nitriles)
Besides homologation, the acetaldehyde functional group can be generated from other starting materials, such as alcohols and nitriles.
From Alcohols: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. acs.org Various methods exist, including the use of catalysts like silver at elevated temperatures or electrochemical oxidation in a fuel cell environment. wikipedia.orggoogle.com The reaction of alcohols with aldehydes and ketones can lead to the formation of hemiacetals and acetals, which are important intermediates in various synthetic pathways. libretexts.org
From Nitriles: Nitriles can be reduced to aldehydes using various reagents. orgsyn.orgorganic-chemistry.org A combination of sodium hydride and zinc chloride allows for the controlled reduction of nitriles to aldehydes via iminyl zinc intermediates. organic-chemistry.org Another method involves the use of a moist, preformed Raney nickel catalyst in formic acid. orgsyn.org The hydrolysis of nitriles, either under acidic or basic conditions, can also yield carboxylic acids, which can then be further transformed into aldehydes. youtube.comchadsprep.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives, particularly those with halogenated aryl rings, presents unique challenges and opportunities for further functionalization.
The synthesis of polyhalogenated aryl acetaldehydes can be achieved through methods that tolerate a high degree of functionalization. The use of anilines as aryl group donors in a continuous-flow process has been shown to be effective for preparing a wide range of polyhalogenated products. acs.orgdatapdf.com This approach is advantageous as it avoids the limitations of traditional transition-metal-catalyzed enolate arylation methodologies that rely on aryl halides. acs.org Gold(I)-catalyzed homologation also demonstrates good tolerance for halogen substituents, enabling the synthesis of valuable halogenated building blocks. rsc.org The site-selective cross-coupling of polyhalogenated arenes provides a powerful tool for introducing aryl groups with multiple halogen atoms. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Aryl Acetaldehydes |
| 2-Phenylacetaldehyde |
| Acetaldehyde |
| Acetic acid |
| Acetone |
| Acetophenone |
| Acetyl chloride |
| Alcohols |
| Aldehydes |
| Alkenes |
| Alkyl Diazo Species |
| α-Aryl Aldehydes |
| α-carboline |
| α-haloketones |
| α-Silyl Aldehyde |
| α-Silyl Ketones |
| Ammonia |
| Anilines |
| Aryl Aldehydes |
| Arylboronic acids |
| Aryldiazonium chloride |
| Aryldiazonium Salts |
| Aryl Halides |
| Arylsilane |
| Benzaldehyde |
| Benzene |
| Benzoic Acids |
| Benzophenone |
| Boron |
| butanol |
| Butyrate |
| Butyric acid |
| Calcium carbide |
| Carbazole |
| Carbon dioxide |
| Carbonyl |
| Carboxylic acid |
| Chloromethyl methyl ether |
| Chloromethyl methyl sulfide |
| Cyclohexanone (B45756) |
| Diazomethane |
| Dichloropyrimidines |
| Enol ethers |
| Enolates |
| Esters |
| Ethanol (B145695) |
| Ethene |
| Ethyl vinyl ether |
| Ethylene (B1197577) glycol |
| Ethylene |
| Ferrocene |
| Formic acid |
| Glucose |
| Hydrazine |
| Hydrogen |
| Iodoarene |
| Isobutyraldehyde |
| Ketones |
| Methanol |
| Methoxymethylenetriphenylphosphine |
| Methylal |
| Methylene |
| Nitric acid |
| Nitriles |
| o-nitroaniline |
| Oximes |
| Peracetic acid |
| Phenol |
| Phenylacetylene |
| Phosphines |
| Phosphonium salt |
| Pyridine (B92270) |
| Pyruvate |
| Sodium azide |
| Sodium nitrite |
| Styrene |
| Sulfuric acid |
| Thioalkyl Phosphonium Salts |
| Toluene |
| trans-2-phenylcyclopropane carboxamide |
| trans-2-phenylcyclopropyl isopropyl ester |
| Trimethylsilyldiazomethane |
| Triphenylphosphine |
| Vinyl alcohol |
| Vinyl Boronates |
| Vinyl Halides |
| Vinyl Sulfides |
| Water |
Generation for Photocatalytic CO₂ Fixation
The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant goal in sustainable chemistry. Photocatalytic CO₂ fixation, which utilizes light energy to drive the reaction, is a particularly promising approach. While direct studies on the photocatalytic carboxylation of this compound are not extensively documented, the principles of photoredox-catalyzed umpolung carboxylation of aldehydes offer a viable pathway. nih.gov
This strategy involves the reversal of the typical reactivity of the carbonyl carbon, transforming it from an electrophile into a nucleophile that can attack CO₂. In a typical setup, a photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process. For an aldehyde like this compound, this would involve its conversion into a radical anion intermediate. This reactive species can then engage with CO₂, leading to the formation of a carboxylated product.
A study on the visible-light photoredox-catalyzed umpolung carboxylation of various carbonyl compounds, including aryl aldehydes, demonstrated the feasibility of this transformation. nih.gov The reaction often employs a Lewis acid, such as a chlorosilane, to activate the carbonyl group and a suitable base. nih.gov While this specific study did not include cyclopropyl (B3062369) aldehydes, the successful carboxylation of other aryl aldehydes suggests that this compound could potentially undergo a similar transformation to yield α-hydroxy-β-(2-phenylcyclopropyl)propanoic acid. The general conditions for such a reaction are outlined in the table below, based on analogous systems. nih.gov
| Parameter | Condition | Reference |
| Catalyst | Visible-light photoredox catalyst (e.g., Ru(bpy)₃²⁺ or organic dye) | nih.gov |
| Reactant | Aldehyde (e.g., this compound) | nih.gov |
| CO₂ Source | Gaseous CO₂ (at atmospheric or elevated pressure) | nih.gov |
| Additive | Lewis acid (e.g., Ph₃SiCl) | nih.gov |
| Base | Weak base (e.g., KOPiv) | nih.gov |
| Solvent | Anhydrous, aprotic solvent (e.g., acetonitrile) | nih.gov |
| Light Source | Visible light (e.g., blue LEDs) | nih.gov |
It is important to note that the inherent strain of the cyclopropane ring in this compound might influence the reaction pathway, potentially leading to ring-opening side products under certain photocatalytic conditions. nih.gov Further research is necessary to explore the specific application of this methodology to cyclopropyl aldehydes and to optimize the reaction conditions for selective carboxylation.
Preparation as Intermediates in N-Substituted Cyclopropylamine Synthesis
N-Substituted cyclopropylamines are valuable structural motifs found in numerous pharmaceuticals and agrochemicals. researchgate.netchemrxiv.org The aldehyde functionality in this compound makes it a versatile intermediate for the synthesis of such amines, primarily through reductive amination.
Reductive amination is a widely used method for forming C-N bonds and involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.org This two-step process can often be performed in a single pot. wikipedia.org
In the case of this compound, the reaction with a primary or secondary amine would yield an N-substituted 2-(2-phenylcyclopropyl)ethanamine. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.org The choice of reducing agent can be critical for chemoselectivity and to avoid the reduction of the starting aldehyde before imine formation.
The general scheme for the reductive amination of this compound is as follows:
Scheme 1: Reductive Amination of this compound
R¹R²NH + OHC-CH₂-CH(C₆H₅)CH₂CH₂ → [R¹R²N=CH-CH₂-CH(C₆H₅)CH₂CH₂]⁺ → R¹R²N-CH₂-CH₂-CH(C₆H₅)CH₂CH₂
(Amine + Aldehyde → Iminium Intermediate → N-Substituted Cyclopropylamine)
Recent advancements in reductive amination include the use of more sustainable and efficient catalytic systems. For instance, iron carbonyl complexes have been shown to catalyze the reductive amination of aldehydes using isopropyl alcohol/water as the hydrogen source. unisi.it
An alternative approach to synthesizing N-substituted cyclopropylamines involves the use of α-chloroaldehydes as precursors. researchgate.netchemrxiv.org A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines has been reported starting from α-chloroaldehydes. researchgate.netchemrxiv.org This method proceeds through the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to generate the cyclopropylamine. researchgate.netchemrxiv.org While this method does not directly use this compound, a related α-chloroaldehyde could be a precursor in a synthetic route to analogous N-substituted cyclopropylamines. The table below summarizes the key reagents and conditions for this type of transformation. chemrxiv.org
| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Outcome | Reference |
| α-Chloroaldehyde | CH₂(ZnI)₂ | Amine (e.g., Morpholine) | THF | 90 °C | trans-Cyclopropylamine | chemrxiv.org |
| α-Chloroaldehyde | CH₂(ZnI)₂ | Amine (e.g., Morpholine) with polar aprotic cosolvent (e.g., DMF) | THF/DMF | 90 °C | High diastereoselectivity for trans-isomer | chemrxiv.org |
The choice of solvent can influence the diastereoselectivity of the final product, with the addition of a polar aprotic cosolvent like DMF suppressing cis/trans-isomerization. researchgate.netchemrxiv.org These advanced methodologies highlight the versatility of cyclopropyl aldehydes and their precursors in the construction of valuable nitrogen-containing molecules.
Chemical Transformations and Reactivity Profiles of 2 2 Phenylcyclopropyl Acetaldehyde Analogs
Reactions at the Aldehyde Carbonyl Center
The aldehyde group in 2-(2-phenylcyclopropyl)acetaldehyde is a primary site for a variety of chemical transformations, including important asymmetric functionalizations and cycloaddition reactions.
The catalytic asymmetric alkynylation of aldehydes is a powerful method for synthesizing optically active propargylic alcohols, which are valuable building blocks in the synthesis of natural products. nih.gov However, the asymmetric alkynylation of enolizable aldehydes like this compound presents a significant challenge due to the competing aldol (B89426) condensation reaction. nih.gov
To address this, strategies have been developed to control the kinetics of the reaction, favoring alkynylation over aldolization. By slowly adding the aldehyde to the reaction mixture containing a suitable catalyst, such as a zinc-ProPhenol system, the concentration of the aldehyde is kept low, minimizing self-condensation. nih.gov This approach has been successfully applied to the asymmetric alkynylation of acetaldehyde (B116499), achieving good to excellent enantioselectivity and demonstrating broad applicability. nih.gov While direct studies on this compound are not extensively documented in this specific context, the principles established for other enolizable aldehydes are highly relevant.
| Aldehyde | Catalyst System | Key Strategy | Outcome |
|---|---|---|---|
| Acetaldehyde | Zinc-ProPhenol | Slow addition of aldehyde to control kinetics | Good to excellent enantioselectivity nih.gov |
| Various Aliphatic Aldehydes | Various (e.g., Ru, Cu, Zn-based) | Ligand design and control of reaction conditions | Access to chiral propargylic alcohols nih.gov |
[2+2] cycloaddition reactions are a valuable tool for the synthesis of four-membered rings. researchgate.netlibretexts.org These reactions can be initiated thermally or photochemically, and can also be catalyzed by transition metals. researchgate.netlibretexts.orglibretexts.org In the context of aldehydes, they can react with various partners, including metallenes (metal-carbene complexes), to form oxetanes. researchgate.net
The reactivity in [2+2] cycloadditions is governed by frontier molecular orbital (FMO) theory. libretexts.org For a thermal reaction to be symmetry-allowed, it must proceed through a suprafacial-antarafacial geometry, which is often sterically hindered. libretexts.org Photochemical [2+2] cycloadditions, however, can proceed via a suprafacial-suprafacial approach. libretexts.org
Transition metal-catalyzed [2+2] cycloadditions often proceed through the formation of a metallacyclopentane intermediate, followed by reductive elimination. researchgate.net Various metals, including ruthenium, have been shown to catalyze these transformations. researchgate.net While specific studies on the [2+2] cycloaddition of this compound with metallenes are not prevalent, the general principles of aldehyde cycloadditions suggest its potential to form corresponding oxetane (B1205548) products.
The aldehyde carbonyl group is electrophilic and readily undergoes addition reactions with a wide range of organometallic reagents, such as Grignard reagents and organolithium compounds. These reactions are fundamental in carbon-carbon bond formation. The addition of an organometallic reagent to this compound would lead to the formation of a secondary alcohol.
The stereochemical outcome of such additions can often be influenced by the existing stereocenter in the cyclopropane (B1198618) ring, potentially leading to diastereoselective transformations. The use of radical clocks, which are molecules that undergo rearrangement at a known rate, can provide insights into the mechanisms of these reactions, particularly in determining whether radical intermediates are involved. csbsju.eduillinois.edu
Reactivity of the Phenylcyclopropane Ring
The phenylcyclopropane moiety is not merely a spectator in the chemical transformations of this compound. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions.
The relief of ring strain is a significant driving force for the reactions of cyclopropane derivatives. wikipedia.org This can be initiated by various means, including radical, acid-catalyzed, or metal-mediated pathways.
The 2-phenylcyclopropylmethyl radical is a well-established radical clock. researchgate.net A radical clock is a molecule that undergoes a predictable rearrangement at a known rate, allowing for the timing of other radical reactions. csbsju.eduwikipedia.org The presence of a radical center adjacent to the cyclopropane ring can induce homolytic cleavage of one of the ring's carbon-carbon bonds. csbsju.edu This ring-opening is a very fast process, driven by the release of the inherent ring strain. wikipedia.org
For instance, the cyclopropylmethyl radical itself undergoes ring-opening with a rate constant of 8.6 x 107 s-1 at 298 K. wikipedia.org The presence of a phenyl group, as in the case of the 2-phenylcyclopropylmethyl radical, can further influence the rate and regioselectivity of the ring-opening process. researchgate.net Radical clock experiments using substrates like (2-phenylcyclopropyl)styrene have demonstrated the formation of ring-opened products, confirming the intermediacy of radicals. researchgate.net Therefore, reactions involving this compound that proceed through radical intermediates are likely to result in products arising from the cleavage of the cyclopropane ring.
| Radical Clock | Rearrangement Type | Approximate Rate Constant (at 298 K) | Driving Force |
|---|---|---|---|
| Cyclopropylmethyl radical | Ring-opening | 8.6 x 107 s-1wikipedia.org | Relief of ring strain wikipedia.org |
| 5-Hexenyl radical | Cyclization | 2.3 x 105 s-1wikipedia.org | Formation of a stable five-membered ring wikipedia.org |
| (2-Phenylcyclopropyl)styrene | Ring-opening | ~108 s-1researchgate.net | Relief of ring strain and formation of a stabilized radical researchgate.net |
Cyclopropane Ring-Opening Reactions
Cationic Ring Cleavage
The presence of the phenyl group as a donor and the acetaldehyde (or other electron-withdrawing groups) as an acceptor characterizes these molecules as donor-acceptor (D-A) cyclopropanes. This electronic polarization facilitates the cleavage of the cyclopropane ring under cationic conditions. The reaction is initiated by the attack of an electrophile or through acid catalysis, leading to the formation of a stabilized carbocationic intermediate. nih.govrsc.org
While specific studies on the cationic ring cleavage of this compound are not extensively detailed in the reviewed literature, the general principles can be inferred from the behavior of other D-A cyclopropanes. The ring-opening is typically regioselective, occurring at the most substituted C-C bond of the cyclopropane ring to relieve ring strain and form a thermodynamically stable intermediate. The phenyl group plays a crucial role in stabilizing the resulting positive charge through resonance. nih.govrsc.org
The fate of the resulting cationic intermediate is dependent on the reaction conditions and the presence of nucleophiles. Intramolecular cyclizations are common, leading to the formation of various carbocyclic and heterocyclic scaffolds. rsc.org The reactivity of these systems can often be controlled by the choice of catalyst, with both Brønsted and Lewis acids being employed to promote these transformations. nih.gov For instance, in related systems, the choice of acid can dictate the diastereoselectivity of subsequent cycloaddition reactions. nih.gov
Lewis Acid-Catalyzed Transformations Involving Ring Activation (e.g., tetrahydronaphthalene formation from dicarboxylates)
Lewis acids are pivotal in activating the cyclopropane ring of 2-phenylcyclopropyl derivatives, enabling a variety of transformations. A notable example is the formation of tetrahydronaphthalene structures from analogs like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Detailed research has shown that strong Lewis acids, such as tantalum(V) chloride (TaCl₅), can mediate the reaction between dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and aromatic aldehydes to produce substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. This transformation represents a novel reaction pathway for 2-arylcyclopropane-1,1-dicarboxylates.
The proposed mechanism involves the initial interaction of the Lewis acid with the dicarboxylate, promoting a rearrangement to an intermediate that then reacts with the aromatic aldehyde. The reaction proceeds to yield chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents in the cyclohexene (B86901) moiety.
The following table summarizes the results of the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various aromatic aldehydes:
| Entry | Ar in ArCHO | Product | Yield (%) |
| 1 | C₆H₅ | 2a | 75 |
| 2 | 4-MeC₆H₄ | 2b | 72 |
| 3 | 4-MeOC₆H₄ | 2c | 68 |
| 4 | 4-ClC₆H₄ | 2d | 80 |
| 5 | 4-BrC₆H₄ | 2e | 78 |
| 6 | 2-thienyl | 2f | 65 |
This reaction underscores the potential of strong Lewis acids to orchestrate complex cascade reactions involving the activation and cleavage of the cyclopropane ring, leading to the formation of valuable polycyclic structures. Similar Lewis acid-catalyzed cascade reactions have been observed with other substituted cyclopropanes, yielding dihydro-1H-cyclopenta[b]naphthalene and tetrahydrocyclopenta[a]indene derivatives, depending on the substituents. nih.gov
Intermolecular Coupling and Ligand Exchange Processes
The reactivity of the 2-phenylcyclopropyl moiety extends to intermolecular coupling reactions, particularly those involving radical intermediates. While direct examples with the acetaldehyde derivative are scarce, studies on analogous aryl cyclopropyl (B3062369) ketones provide significant insight into these processes.
Samarium(II) iodide (SmI₂) has been effectively used as a catalyst for the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes. acs.org This method allows for the construction of decorated cyclopentenes. The reaction is proposed to proceed through a radical relay mechanism, initiated by a single electron transfer from SmI₂ to the ketone, leading to a ketyl radical which then undergoes fragmentation of the cyclopropane ring. acs.org The resulting radical intermediate couples with the alkyne, and subsequent steps regenerate the SmI₂ catalyst. acs.org The conformation of the ketone has been shown to have a crucial link to the efficiency of the cross-coupling. acs.org
A computational study on these SmI₂-catalyzed couplings revealed that the reactivity of phenyl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the promotion of the cyclopropyl fragmentation due to conjugation with the aryl ring. nih.gov
| Ketone Substrate | Alkyne Partner | Product | Yield (%) |
| Phenyl cyclopropyl ketone | Phenylacetylene | 1,3-diphenyl-cyclopent-1-ene | - |
| Phenyl cyclopropyl ketone | 1-phenyl-1-propyne | 1,2-dimethyl-3,5-diphenyl-cyclopent-1-ene | - |
| (4-Methoxyphenyl) cyclopropyl ketone | Phenylacetylene | 1-(4-methoxyphenyl)-3-phenyl-cyclopent-1-ene | - |
Yields were not explicitly provided in the computational study abstract.
Visible light photocatalysis has also been employed to initiate formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, producing highly substituted cyclopentanes. This process involves the one-electron reduction of the ketone to a radical anion, which then opens the cyclopropane ring and engages in sequential radical cyclizations.
Information regarding ligand exchange processes for this compound or its close analogs is not available in the reviewed scientific literature. Such processes typically involve organometallic intermediates where ligands attached to a metal center are replaced by other ligands. While cyclopropanes can be activated by transition metals to form metallacycles, specific studies detailing ligand exchange on these intermediates derived from 2-phenylcyclopropyl systems were not found. wikipedia.org
Mechanistic Elucidation of Reactions Involving 2 2 Phenylcyclopropyl Acetaldehyde Systems
Investigation of Reaction Intermediates
Understanding the transient species formed during a chemical reaction is paramount to elucidating its mechanism. For reactions involving 2-(2-phenylcyclopropyl)acetaldehyde systems, several types of intermediates have been proposed and investigated, including zwitterions, biradicals, carbocations, and organo-metal complexes.
Zwitterionic Intermediates in Aldehyde Additions
Zwitterions, molecules that contain both positive and negative formal charges, are key intermediates in certain aldehyde addition reactions. byjus.com In the context of reactions involving aldehydes, zwitterionic intermediates can form through the nucleophilic addition of a reagent to the carbonyl carbon. chemistryviews.org For instance, the reaction of diazo compounds with aldehydes in the presence of a Lewis acid is believed to proceed through a zwitterionic intermediate. chemistryviews.org This intermediate is formed by the nucleophilic attack of the diazo compound on the activated aldehyde.
While direct studies on this compound are not extensively detailed in the provided results, the general mechanism for aldehyde additions suggests the plausibility of zwitterionic intermediates. The formation of zwitterions is a common feature in the chemistry of amino acids, where the amino group is protonated and the carboxylic acid group is deprotonated. stackexchange.com This principle of charge separation within a single molecule can be extended to other functional group combinations under appropriate reaction conditions. The stability and subsequent reaction pathways of such zwitterionic species are influenced by the electronic nature of the substituents. acs.org
Biradical Intermediates in Cycloadditions
Biradical intermediates are characterized by the presence of two radical centers and are often implicated in cycloaddition reactions, particularly those that are photochemically induced or proceed through a stepwise mechanism. nih.gov In the context of cyclopropyl (B3062369) systems, ring-opening of a cyclopropylmethyl radical can lead to a homoallylic radical, which is a type of biradical species.
Photochemical [2+2] cycloadditions of enones containing an alkenyl side chain have been shown to proceed via 1,4-biradical intermediates. nih.gov The regiochemistry of these reactions is governed by the relative stability of the possible biradical conformations. Furthermore, visible-light-mediated ring-opening reactions of cyclopropanes can also involve radical intermediates. researchgate.net For example, the reaction of aryl cyclopropyl ketones with alkenes, initiated by a photocatalyst, is proposed to involve a ring-opened distonic radical anion, which can be considered a type of biradical intermediate. nih.gov This intermediate then undergoes a stepwise cycloaddition with the alkene.
Carbocationic Intermediates in Lewis Acid-Catalyzed Cyclopropane (B1198618) Ring Expansions
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by an electrophile or a Lewis acid. researchgate.netstackexchange.com Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes often proceed through carbocationic intermediates. uni-regensburg.deacs.org The Lewis acid coordinates to an acceptor group on the cyclopropane, facilitating the cleavage of a carbon-carbon bond to form a stabilized carbocation.
In the case of systems like this compound, the phenyl group can stabilize an adjacent positive charge, making the formation of a benzylic carbocation a favorable process upon ring opening. scribd.com The aldehyde group, when activated by a Lewis acid, can also promote ring opening. The subsequent fate of the carbocationic intermediate can involve rearrangement, cyclization, or reaction with a nucleophile. uni-regensburg.describd.com For example, intramolecular acylation reactions of n-(1-phenylcyclopropyl)alkanoyl chlorides promoted by Lewis acids demonstrate that the regiochemical outcome (acylation of the phenyl ring versus the cyclopropane ring) is dependent on the length of the alkyl chain, which influences the stability of the resulting carbocationic intermediates. scribd.com
| Starting Material | Lewis Acid | Product(s) | Reference |
| 3-(1-phenylcyclopropyl)propanoyl chloride | AlCl₃ in CH₂Cl₂ | 4-ethyl-1-naphthol | scribd.com |
| 3-(1-phenylcyclopropyl)propanoyl chloride | SnCl₄ in benzene | spiro[cyclopropane-1,4'-tetral-1'-one] | scribd.com |
| 4-(1-phenylcyclopropyl)butanoyl chloride | AlCl₃ in CH₂Cl₂ | 4-phenylcycloheptanone | scribd.com |
Diazoorgano-Metal Complexes in Homologation
Homologation reactions, which extend a carbon chain by one or more atoms, can be effectively carried out using diazo compounds in the presence of metal catalysts. orgsyn.orgacs.orgnih.gov The key intermediates in these transformations are often diazoorgano-metal complexes, also referred to as metal carbenes or carbenoids. rsc.orgmdpi.com These highly reactive species are generated from the reaction of a diazo compound with a transition metal complex. researchgate.netiaea.org
The homologation of aldehydes with diazoalkanes can be catalyzed by various transition metals. wikipedia.orgresearchgate.net For instance, gold(I) catalysts have been shown to be effective in the homologation of aryl aldehydes using trimethylsilyldiazomethane (B103560) (TMSCHN₂). rsc.orgrsc.org In this process, a diazoorgano-gold(I) complex is formed as an intermediate, which then reacts with the aldehyde to yield the homologated product. rsc.orgrsc.org The nature of the metal and the ligands associated with it play a crucial role in the reactivity and selectivity of the transformation. rsc.org
Catalytic Role and Mechanism of Action
Catalysts play a pivotal role in many of the reactions involving this compound systems, influencing both the reaction rate and the selective formation of a particular product.
Gold(I) Catalysis in Homologation
Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of π-systems like alkynes and allenes. mdpi.comyoutube.comyoutube.com In the context of homologation reactions, gold(I) complexes have demonstrated unique catalytic activity in transformations involving diazo compounds. rsc.orgnih.gov
A recently developed methodology for the homologation of aryl aldehydes to 2-aryl acetaldehydes utilizes a gold(I) catalyst in conjunction with TMSCHN₂. rsc.orgrsc.org The proposed mechanism involves the formation of a diazoorgano-gold(I) complex as a key intermediate. This complex then reacts with the aryl aldehyde to produce the homologated acetaldehyde (B116499). The use of a specific gold(I) complex, [IPrAuNTf₂], has been shown to be effective for this transformation. rsc.org The gold catalyst is believed to activate the diazo compound, facilitating its reaction with the aldehyde. rsc.org
| Aryl Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenylacetaldehyde | 65 | rsc.org |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)acetaldehyde | 71 | rsc.org |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)acetaldehyde | 68 | rsc.org |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)acetaldehyde | 55 | rsc.org |
Influence of Reaction Conditions on Mechanism (e.g., solvent effects, temperature)
The mechanism of reactions involving this compound systems is highly sensitive to the conditions under which they are performed. Key variables such as solvent and temperature can significantly influence reaction rates, selectivity, and even the nature of the products formed.
Solvent Effects: The choice of solvent can impact reaction pathways by influencing the stability of intermediates and transition states. In the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, 1,2-dichloroethane (B1671644) is used as the solvent. mdpi.comnih.gov In other systems involving reactions of aldehydes, solvent polarity has been shown to affect both reaction kinetics and conversion rates. nih.gov For instance, in the reaction of cyclohexanone (B45756) with a resin-bound scavenger, the amount of product removed from the solution increased in more polar solvents like acetonitrile (B52724) and ethanol (B145695) compared to dichloromethane (B109758). nih.gov However, for more reactive aldehydes, the effect of solvent polarity can be less pronounced. nih.gov In the synthesis of arylthio-cyclopropyl carbonyl compounds, dichloromethane and tetrahydrofuran (B95107) (THF) were found to be effective solvents, yielding high conversions. nih.gov
Temperature Effects: Temperature is another critical parameter that governs reaction outcomes. The TaCl₅-mediated formation of tetrahydronaphthalenes is typically conducted at 23 °C over 24 hours. nih.govresearchgate.net Generally, increasing the temperature provides the necessary activation energy for reactions to proceed, but it can also lead to different product distributions, particularly in reactions under equilibrium control. researchgate.net For instance, in the acid-catalyzed acetalization of 1,2-propylene glycol with acetaldehyde, the optimal reaction temperature was found to be 288 K (15 °C), as higher temperatures did not significantly improve the conversion rate in this equilibrium-limited reaction. researchgate.net In other cases, high temperatures are necessary, such as in the Wolff-Kishner reduction, which often uses high-boiling solvents like ethylene (B1197577) glycol to achieve the required temperatures. libretexts.org The stability of intermediates is also temperature-dependent; thermoresponsive polymers, for example, undergo conformational changes at a critical solution temperature, which is influenced by the solvent environment. mdpi.com
| Parameter | System | Observation | Reference(s) |
| Solvent | Cyclohexanone reaction with scavenger resin | Product yield increased with solvent polarity (Ethanol > Acetonitrile > Dichloromethane). | nih.gov |
| Solvent | Synthesis of arylthio-cyclopropyl carbonyls | Dichloromethane (DCM) and Tetrahydrofuran (THF) gave high conversions. | nih.gov |
| Temperature | Acetalization of 1,2-propylene glycol | Optimal temperature was determined to be 288 K (15 °C) for this equilibrium-controlled reaction. | researchgate.net |
| Temperature | TaCl₅-mediated tetrahydronaphthalene synthesis | Reaction proceeds effectively at 23 °C. | nih.gov, researchgate.net |
Kinetic and Thermodynamic Control in Pathways
The diverse reactivity of this compound and related systems often presents multiple potential reaction pathways, leading to different products. The distribution of these products can be governed by the principles of kinetic and thermodynamic control.
A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the products. The major product is the one that is formed the fastest, typically via the pathway with the lowest activation energy. This product is not necessarily the most stable one.
A thermodynamically controlled reaction occurs when the reaction is reversible under the given conditions. An equilibrium is established between the reactants and products, and the major product is the most stable one, regardless of how fast it was formed.
The choice of Lewis acid in the reactions of donor-acceptor cyclopropanes provides a clear example of how reaction pathways can be selectively directed towards either kinetic or thermodynamic products. The formation of different products—tetrahydronaphthalenes with TaCl₅ versus β-styryl malonates with GaCl₃—from the same starting materials suggests that the Lewis acid alters the energy landscape of the reaction. mdpi.com The reaction with TaCl₅ proceeds via a specific pathway (Route I) involving a unique carbocationic intermediate stabilized by the catalyst, leading to the tetrahydronaphthalene product. mdpi.com An alternative pathway (Route II), favored with other catalysts like GaCl₃, leads to a different, thermodynamically stable product. mdpi.com
Stereochemical Control and Chirality in 2 2 Phenylcyclopropyl Acetaldehyde Chemistry
Asymmetric Induction in Cyclopropane (B1198618) Formation
The creation of the chiral cyclopropane ring is a critical step in establishing the stereochemistry of 2-(2-phenylcyclopropyl)acetaldehyde. Asymmetric cyclopropanation reactions, particularly of styrene (B11656) and its derivatives, are pivotal for this purpose. These reactions aim to control the formation of specific stereoisomers.
Various catalytic systems have been developed to achieve high enantioselectivity in the cyclopropanation of alkenes. nih.gov Transition-metal catalysts, especially those based on rhodium, copper, and cobalt, are frequently employed. nih.govresearchgate.net For instance, cobalt(II)-based metalloradical catalysis using chiral amidoporphyrins has demonstrated high efficiency in the asymmetric cyclopropanation of styrene with diazo compounds, leading to the formation of 1,2-diphenylcyclopropane (B6335939) with excellent diastereoselectivity and enantioselectivity. nih.gov
The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. Iron(II) porphyrin complexes have also been investigated as catalysts for the cyclopropanation of styrene with ethyl diazoacetate. acs.org While these catalysts can be efficient, the level of asymmetric induction can be modest and solvent-dependent. acs.org For example, the use of Fe(D4-TpAP) as a catalyst resulted in a trans/cis ratio of 21, with an enantiomeric excess (ee) of 45% for the trans isomer and 21% for the cis isomer. acs.org In contrast, some chiral ruthenium porphyrin catalysts have shown superior performance in achieving high asymmetric induction. acs.org
Another approach involves the use of chiral auxiliaries attached to the reactants. The Simmons-Smith reaction, when applied to chiral acyclic allylic alcohols, can proceed with high stereocontrol due to the directing effect of the hydroxyl group. wiley-vch.de This method relies on the chelation of the zinc reagent to the oxygen, guiding the cyclopropanation to a specific face of the double bond. wiley-vch.de
More recent developments include photoredox catalysis for stereoconvergent cyclopropanation, where both E- and Z-styrene substrates can be converted to the trans-cyclopropane with high stereocontrol. nih.gov
Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by an Iron(II) Porphyrin Complex acs.org
| Catalyst | Solvent | Yield (%) | trans/cis Ratio | trans-ee (%) | cis-ee (%) |
| Fe(D4-TpAP) | Toluene | 99 | 21 | 45 | 21 |
Enantioselective Processes at the Aldehyde Center
Once the cyclopropyl (B3062369) ring is formed, the aldehyde group of this compound becomes a focal point for further stereoselective transformations. Enantioselective reactions at the aldehyde center allow for the creation of additional stereocenters with a high degree of control.
One common and powerful method is the use of organocatalysis. Chiral secondary amines, such as diarylprolinol ethers, can activate aldehydes by forming a transient enamine. This enamine then reacts with an electrophile, and the chirality of the catalyst directs the approach of the electrophile, leading to a specific enantiomer of the product. This strategy has been successfully applied in various reactions, including asymmetric additions to the aldehyde. nih.govrsc.org
For instance, dual catalytic systems, combining a chiral organocatalyst with a metal catalyst, have been developed for the asymmetric addition of aldehydes to N-acyl quinoliniums. rsc.org This approach has yielded optically active dihydroquinolines with excellent selectivities. rsc.org Similarly, polystyrene-supported diarylprolinol catalysts, operating under site-isolation conditions, have been used in conjunction with a sulfonic acid catalyst to mediate highly enantioselective cross-aldol reactions of acetaldehyde (B116499). nih.gov These reactions produce aldol (B89426) products in high yields and with excellent enantioselectivities. nih.gov
The inherent reactivity of the aldehyde group allows for a wide range of enantioselective transformations beyond aldol reactions, including but not limited to, reductions, additions of organometallic reagents, and multicomponent reactions. mdpi.com
Diastereoselective Outcomes in Cycloaddition and Ring-Opening Reactions
The stereochemistry of the 2-phenylcyclopropyl group exerts a significant influence on the diastereoselectivity of subsequent reactions, such as cycloadditions and ring-openings. The existing stereocenters on the cyclopropane ring direct the formation of new stereocenters, leading to a preference for one diastereomer over others.
In cycloaddition reactions, the bulky phenyl group and the rigid cyclopropane ring can create a steric environment that favors a particular approach of the reacting partner. For example, in Michael additions involving cyclopropyl-containing compounds, the stereochemical outcome is often dictated by the minimization of steric hindrance. beilstein-journals.org
Ring-opening reactions of the cyclopropane ring are particularly sensitive to stereochemical control. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid like TaCl5 leads to the formation of tetrahydronaphthalenes. mdpi.com The stereochemistry of the starting cyclopropane directs the ring-opening and subsequent cyclization, resulting in a specific diastereomer of the product. mdpi.com Similarly, nucleophilic ring-opening reactions of strained bicyclic systems containing a cyclopropane ring, such as 2,6-diazasemibullvalenes, proceed with high regio- and diastereoselectivity. nih.gov The inherent strain and substitution pattern of the cyclopropane-containing ring system often lead to milder reaction conditions and higher reactivity compared to less strained systems. nih.govbohrium.com
The stereoelectronic effects of the cyclopropane ring also play a crucial role. The "bent" bonds of the cyclopropane have a higher p-character than typical sp3 hybridized bonds, allowing for conjugation with adjacent pi-systems. This electronic feature can influence the transition state of a reaction, contributing to the observed diastereoselectivity.
Absolute and Relative Stereochemical Assignment Methodologies (e.g., X-ray Diffraction, Chiral HPLC)
Determining the absolute and relative stereochemistry of the different isomers of this compound and its derivatives is essential for understanding and reporting the outcomes of stereoselective reactions. Several analytical techniques are employed for this purpose.
X-ray Diffraction: Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. mdpi.comresearchgate.net This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms in the molecule can be deduced. mdpi.com For this method to be applicable, a suitable single crystal of the compound or a derivative must be obtained.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. uni-muenchen.de The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the chromatogram of the sample to that of a racemic mixture and/or pure enantiomeric standards, the ee can be accurately quantified. Dynamic enantioselective HPLC can also be used to study the stereodynamic properties of interconverting enantiomers. uni-muenchen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, it is a primary tool for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between protons on the cyclopropane ring and the adjacent aldehyde moiety can provide information about their relative spatial orientation. Chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers by inducing a chemical shift difference.
Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique for each enantiomer and can be used to assign the absolute configuration by comparing the experimental spectrum to theoretical spectra calculated for a known configuration. nih.gov This method has been successfully used to differentiate between stereoisomers of various chiral compounds. nih.gov
Theoretical and Computational Chemistry Applied to 2 2 Phenylcyclopropyl Acetaldehyde Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods would be crucial for mapping out potential reaction pathways involving 2-(2-phenylcyclopropyl)acetaldehyde, such as its synthesis, degradation, or participation in further chemical transformations.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the mechanisms of organic reactions. For a molecule like this compound, DFT would be employed to:
Optimize Geometries: Determine the lowest energy structures of reactants, products, and any intermediates.
Locate Transition States: Identify the highest energy point along a reaction coordinate, which is crucial for calculating activation energies.
Calculate Reaction Energetics: Compute the enthalpy and Gibbs free energy changes for each step of a proposed mechanism, indicating the thermodynamic feasibility and kinetic barriers of the reaction.
For instance, in studies of similar aldehydes or cyclopropyl (B3062369) systems, DFT has been used to investigate reaction mechanisms like cycloadditions, ring-openings, and nucleophilic attacks. wikipedia.org A typical DFT study on this compound would involve a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger for geometry optimizations, followed by single-point energy calculations with a more extensive basis set to refine the energetics.
Multiconfigurational Perturbation Theory (CAS-MCQDPT2) for Complex Electronic States
While DFT is often sufficient, some reactions, particularly those involving excited states (photochemistry) or species with significant multireference character (like diradicals that could arise from cyclopropane (B1198618) ring-opening), require more advanced methods. Complete Active Space Second-Order Perturbation Theory (CASPT2) is a high-level method used for such complex electronic structures. mdpi.com
Should the study of this compound involve photochemical reactions or pathways with complex bond-breaking/forming events, CASPT2 would be necessary to:
Accurately calculate the energies of ground and excited states.
Investigate potential energy surface crossings, such as conical intersections, which are critical for understanding photochemical reaction outcomes.
Provide benchmark-quality data for calibrating less computationally expensive methods. mdpi.com
Modeling of Intermediate Structures and Transition States
The characterization of transient species like intermediates and transition states is a key strength of computational chemistry, as these are often difficult or impossible to observe experimentally. For this compound, computational modeling would focus on:
Structural Elucidation: Determining the precise bond lengths and angles of fleeting intermediates, such as enolates or carbocationic species formed during a reaction.
Vibrational Analysis: Calculating the vibrational frequencies of stationary points on the potential energy surface. A key outcome is that minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, a computational study on the acid-catalyzed rearrangement of this compound would involve locating the transition state for the protonation of the aldehyde, followed by the transition state for the subsequent ring-opening or rearrangement.
Computational Analysis of Stereoselectivity and Regioselectivity
The presence of two stereocenters in this compound (on the cyclopropane ring) and the potential for creating new ones during reactions makes the study of stereoselectivity paramount. Computational methods can provide quantitative predictions of stereochemical outcomes. rsc.org This is achieved by:
Modeling Diastereomeric Transition States: For a reaction that can produce multiple stereoisomers, the transition state structures leading to each isomer are located and their energies calculated.
Applying the Curtin-Hammett Principle: The ratio of products is determined by the difference in the free energies of the diastereomeric transition states. A lower energy transition state leads to the major product.
Computational analysis could predict, for example, whether a nucleophilic attack on the aldehyde would occur preferentially from one face over the other, and how the existing stereochemistry of the phenylcyclopropyl group influences this preference. wikipedia.orgrsc.org
Predictive Simulations of Solvent Effects on Reaction Outcomes
Reactions are typically run in a solvent, which can have a profound impact on reaction rates and selectivity. Computational models can simulate these effects. nih.govnih.gov Two primary approaches are used:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.
Applications of 2 2 Phenylcyclopropyl Acetaldehyde in Advanced Organic Synthesis
Utility as a Precursor to Structurally Diverse Organic Molecules
The inherent reactivity of both the aldehyde and the phenylcyclopropane moiety allows 2-(2-phenylcyclopropyl)acetaldehyde to serve as a key starting material for a wide array of structurally complex organic molecules.
While direct, widespread application of this compound in multicomponent reactions for heterocycle synthesis is an area ripe for exploration, its potential is significant. The aldehyde functionality is a cornerstone of many classic heterocycle syntheses (e.g., Hantzsch pyridine (B92270) synthesis, Biginelli reaction). The incorporation of the phenylcyclopropyl group would grant access to novel classes of heterocycles with unique three-dimensional structures. Cyclopropyl (B3062369) aldehydes and ketones are recognized as valuable synthetic tools for building complex molecular frameworks, including heterocyclic systems like dihydrofurans and dihydropyrans. nih.gov The strained cyclopropane (B1198618) ring can participate in or influence cyclization reactions, and its presence in the final product imparts conformational rigidity and novel physicochemical properties. The synthesis of heterocycles from cyclopropenones, another class of strained three-membered rings, demonstrates the vast potential of such building blocks in generating diverse scaffolds, including pyrrolinones and oxetanones. nih.govresearchgate.net By analogy, this compound is a promising substrate for generating new libraries of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The phenylcyclopropyl motif is a recognized pharmacophore, and this compound provides a direct entry point to several classes of bioactive molecules.
Cyclopropylmethylamines: This class of compounds is of significant interest in medicinal chemistry. For instance, trans-2-phenylcyclopropylamine is the core structure of the irreversible monoamine oxidase inhibitor (MAOI) antidepressant drug tranylcypromine. Palladium-catalyzed methods have been developed for the enantioselective C-H arylation of cyclopropylmethylamines, highlighting the chemical value of these scaffolds. nih.gov Furthermore, a derivative, N¹,N²-dimethyl-N¹-(2-phenylcyclopropyl)ethane-1,2-diamine, was used as a key intermediate in the synthesis of a novel compound designed to have both antidepressant and anticancer properties by inhibiting the enzyme LSD1. mdpi.com
This compound is an ideal precursor for synthesizing substituted cyclopropylmethylamines via reductive amination. This robust and high-yielding reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. mdma.chorganic-chemistry.orgnih.gov This method allows for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for drug discovery.
Table 1: Potential Cyclopropylmethylamines via Reductive Amination of this compound
| Amine Reactant | Product | Potential Application Area |
| Ammonia (NH₃) | 2-(2-Phenylcyclopropyl)ethan-1-amine | Primary amine building block |
| Methylamine (CH₃NH₂) | N-Methyl-2-(2-phenylcyclopropyl)ethan-1-amine | CNS-active compounds |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-(2-phenylcyclopropyl)ethan-1-amine | Precursor for advanced intermediates |
| Piperidine | 1-(2-(2-Phenylcyclopropyl)ethyl)piperidine | Scaffolds for drug discovery |
Tetrahydronaphthalenes: The tetrahydronaphthalene skeleton is present in numerous biologically active compounds. While a direct synthesis from this compound is not prominently documented, a closely related transformation highlights the potential of the phenylcyclopropane unit to serve as a precursor. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of the strong Lewis acid Tantalum(V) chloride (TaCl₅) yields substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. This reaction proceeds through a Lewis acid-mediated ring-opening of the cyclopropane, followed by an intramolecular cyclization and incorporation of the aldehyde component. This demonstrates a powerful method for constructing the tetrahydronaphthalene core from a phenylcyclopropane precursor.
Role in Natural Product Total Synthesis (as a general acetaldehyde (B116499) or cyclopropane building block)
The cyclopropane ring is a structural motif found in a wide variety of natural products, including terpenes, fatty acid metabolites, and alkaloids, often imparting significant biological activity. marquette.edursc.org The phenylcyclopropyl group, in particular, offers a conformationally restricted scaffold that can be exploited in total synthesis.
A notable example is the synthesis of an advanced intermediate for the marine natural product neohalicholactone. marquette.edu In this synthesis, (2R-phenylcyclopropyl)methanol was used as a key chiral building block. This starting material is structurally very similar to this compound, differing only by the oxidation state of the functional group. The aldehyde can be readily accessed from the corresponding alcohol via oxidation, or the alcohol can be obtained by reduction of the aldehyde, making them synthetically interchangeable. The use of this phenylcyclopropyl unit underscores its value for introducing specific stereochemistry and structural rigidity in the assembly of complex natural product frameworks. Therefore, this compound represents a valuable and accessible building block for chemists engaged in the total synthesis of natural products containing this unique structural element.
Contribution to Novel Synthetic Methodologies (e.g., in photocatalysis)
The development of novel synthetic methods is crucial for advancing organic chemistry, and this compound offers potential in this domain, particularly in the burgeoning field of photocatalysis. The phenylcyclopropane unit is known to be susceptible to ring-opening reactions under photoredox conditions. This process typically involves a single-electron transfer (SET) to or from the phenylcyclopropane, generating a radical ion which can then undergo ring-opening to form a more stable benzylic radical.
This reactivity can be harnessed to forge new carbon-carbon or carbon-heteroatom bonds. For instance, gold nanoparticle-catalyzed reactions of 2-aryl-substituted cyclopropyl aldehydes have been shown to proceed through a ring-opening radical clock rearrangement of an intermediate α-cyclopropyl radical into a benzyl (B1604629) radical. researchgate.net While specific photocatalytic reactions employing this compound are not yet widely reported, its structure is ideally suited for such transformations. It could serve as a model substrate for developing new photocatalytic cyclizations, additions, or cross-coupling reactions that proceed via radical intermediates, expanding the toolkit of synthetic chemists.
Potential in Materials Science and Industrial Applications
Direct applications of this compound in materials science are not yet established, but its structural features suggest several potential avenues for exploration. Phenylcyclopropane carboxamides, which can be synthesized from derivatives of the parent aldehyde, have been investigated for a wide range of pharmacological activities, indicating the industrial relevance of this chemical scaffold in the pharmaceutical sector. nih.gov
In materials science, fluorinated polymers and materials often exhibit desirable properties such as high thermal stability and chemical resistance. mdpi.com By modifying the phenyl ring of this compound with fluorine atoms, it could be transformed into a novel monomer or building block for high-performance fluorinated materials. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties. Given the unique electronic properties and conformational rigidity of the phenylcyclopropane unit, its incorporation into polymer backbones or as a pendant group could lead to materials with novel optical, electronic, or physical characteristics.
Q & A
Q. What are the standard synthetic routes for 2-(2-Phenylcyclopropyl)acetaldehyde, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclopropanation of phenylacetaldehyde derivatives. A common method includes reacting phenylacetaldehyde with cyclopropane precursors (e.g., via Simmons-Smith reactions) under acid-catalyzed conditions to stabilize intermediates . Yield optimization requires precise control of temperature (reflux conditions) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Purity is enhanced by purification via column chromatography or distillation. Variations in solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of cyclopropane donors can lead to yield differences of 10–20% .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR identifies cyclopropane protons (δ 0.8–1.5 ppm) and aldehyde protons (δ 9.5–10.0 ppm). ¹³C NMR confirms cyclopropane carbons (δ 10–25 ppm) and carbonyl carbons (δ 190–210 ppm) .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (aromatic C-H) .
- MS : Molecular ion peaks (e.g., m/z 174 for C₁₁H₁₀O) and fragmentation patterns verify structural integrity .
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic additions?
Answer: The cyclopropane ring introduces steric strain, increasing susceptibility to ring-opening reactions. In nucleophilic additions (e.g., Grignard reactions), the aldehyde group reacts first, but the cyclopropane may undergo strain-driven cleavage if exposed to strong bases or electrophiles. Computational studies (e.g., DFT) are recommended to predict regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Answer: Discrepancies often arise from structural variations (e.g., halogen substituents) or assay conditions. For example:
- Halogenated analogs : 2-(2-Chlorophenoxy)acetaldehyde shows higher mutagenicity than fluorine-substituted derivatives due to Cl’s electronegativity and bond stability .
- Assay design : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity testing. Compare results across cell lines (e.g., HepG2 vs. HEK293) to isolate tissue-specific effects .
Q. What experimental strategies mitigate acetaldehyde’s volatility during kinetic studies?
Answer:
- Trapping agents : Use semicarbazide or dinitrophenylhydrazine to stabilize acetaldehyde via Schiff base formation .
- Low-temperature techniques : Conduct reactions at 4°C or in ice baths to reduce evaporation.
- Headspace analysis : Employ gas chromatography (GC) with solid-phase microextraction (SPME) to quantify volatile losses .
Q. How do computational models predict the environmental fate of this compound?
Answer:
- QSPR models : Correlate logP values (predicted ~1.8) with biodegradation rates. Higher logP suggests persistence in lipid-rich environments .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to assess metabolic pathways .
Methodological Guidance
Q. Designing assays to study enzyme inhibition by this compound derivatives
- Step 1 : Select target enzymes (e.g., aldehyde dehydrogenases) based on structural homology to known inhibitors .
- Step 2 : Use fluorescence-based assays (e.g., NADH depletion) for real-time activity monitoring.
- Step 3 : Validate results with crystallography to identify binding sites (e.g., aldehyde-binding pockets) .
Q. Addressing discrepancies in synthetic yields across literature reports
- Factor 1 : Trace moisture in reactions deactivates acid catalysts, reducing cyclopropane formation. Use molecular sieves or anhydrous solvents .
- Factor 2 : Side reactions (e.g., aldol condensation) compete with cyclopropanation. Add kinetic quenching agents (e.g., acetic acid) to terminate side pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
